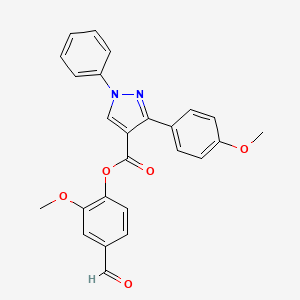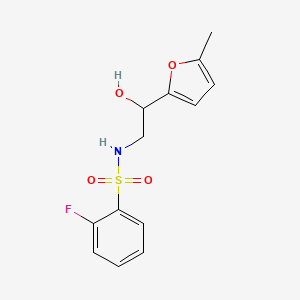![molecular formula C19H16ClNO2 B2772582 4-Chloro-2-{[(4-phenoxyphenyl)amino]methyl}phenol CAS No. 1223887-94-2](/img/structure/B2772582.png)
4-Chloro-2-{[(4-phenoxyphenyl)amino]methyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
4-Chloro-2-{[(4-phenoxyphenyl)amino]methyl}phenol is widely used in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: Research into potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
Target of Action
It’s known that schiff bases and their metal complexes, which this compound is a part of, have multiple biological applications . They can function as biologically active molecules based on their proton transfer equilibrium and intermolecular H-bonding .
Mode of Action
The mode of action of 4-Chloro-2-{[(4-phenoxyphenyl)amino]methyl}phenol involves its interaction with its targets, leading to various changes. The presence of the azomethine (-CH=N-) group in Schiff bases is responsible for their diverse therapeutic effects . This compound, as a Schiff base, may interact with its targets in a similar manner.
Biochemical Pathways
Schiff base-transition metal complexes have potential applications in cancer treatment and molecular biology , suggesting that they may affect pathways related to these areas.
Pharmacokinetics
The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) characteristics of this compound and its complex have been studied . These properties are crucial in determining the compound’s bioavailability.
Result of Action
It’s known that schiff bases and their metal complexes have potential applications in cancer treatment , suggesting that they may have cytotoxic effects on cancer cells.
Direcciones Futuras
The zinc complex of this compound has shown potential in biological applications, including DNA interaction, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) study, and molecular docking study . The future opportunity for the consideration of the Zn (II) complex to fight against Alzheimer and Glaucoma diseases was reflected in a molecular docking study .
Análisis Bioquímico
Biochemical Properties
The presence of the benzene ring allows for resonance stabilization of the benzylic carbocation , which means that substitution is likely to occur at the benzylic position .
Cellular Effects
For instance, a Gram-negative strain S1 metabolized a similar compound, 4-chloro-2-methylphenol, via a modified ortho-cleavage route .
Molecular Mechanism
In such reactions, a radical is formed that can remove a hydrogen atom to form a new compound .
Métodos De Preparación
The synthesis of 4-Chloro-2-{[(4-phenoxyphenyl)amino]methyl}phenol involves several steps, typically starting with the preparation of the phenoxyphenylamine intermediate. This intermediate is then reacted with 4-chloro-2-formylphenol under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction .
Análisis De Reacciones Químicas
4-Chloro-2-{[(4-phenoxyphenyl)amino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Comparación Con Compuestos Similares
4-Chloro-2-{[(4-phenoxyphenyl)amino]methyl}phenol can be compared with similar compounds such as:
4-Chloro-2-methylphenol: This compound has a similar structure but lacks the phenoxyphenylamine moiety, resulting in different chemical properties and applications.
4-Chloro-2-aminophenol: Another structurally related compound, which differs in its functional groups and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Propiedades
IUPAC Name |
4-chloro-2-[(4-phenoxyanilino)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO2/c20-15-6-11-19(22)14(12-15)13-21-16-7-9-18(10-8-16)23-17-4-2-1-3-5-17/h1-12,21-22H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOMJOWAGPDDJKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NCC3=C(C=CC(=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(4-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2772499.png)
![5-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2772500.png)
![3,5-dimethyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B2772502.png)

![[5-[(E)-2-cyano-3-(2-hydroxy-4-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2772504.png)

![[1-(2,3-Dimethylphenyl)cyclopropyl]methanamine](/img/structure/B2772506.png)


![1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-indole](/img/structure/B2772513.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea](/img/structure/B2772515.png)
![N-(4-fluorophenyl)-2-({5-[(3-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2772517.png)
![N-(4-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1-hydrazinecarboxamide](/img/structure/B2772518.png)

